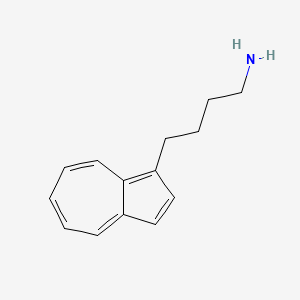

4-(Azulen-1-yl)butan-1-amine

CAS No.: 919788-25-3

Cat. No.: VC16945265

Molecular Formula: C14H17N

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919788-25-3 |

|---|---|

| Molecular Formula | C14H17N |

| Molecular Weight | 199.29 g/mol |

| IUPAC Name | 4-azulen-1-ylbutan-1-amine |

| Standard InChI | InChI=1S/C14H17N/c15-11-5-4-7-13-10-9-12-6-2-1-3-8-14(12)13/h1-3,6,8-10H,4-5,7,11,15H2 |

| Standard InChI Key | GCWYTGUWOPNTAZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=CC(=C2C=C1)CCCCN |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features an azulene core (a bicyclic structure comprising a cyclopentene fused to a cycloheptene ring) substituted at the 1-position with a butan-1-amine chain. The azulene moiety is non-alternant and aromatic, contributing distinct electronic properties, while the aliphatic amine chain introduces basicity and solubility in polar solvents .

Molecular Formula:

Molecular Weight: 199.30 g/mol (calculated from atomic masses).

IUPAC Name: 4-(Azulen-1-yl)butan-1-amine.

Synonyms:

-

1-Butanamine, 4-azulen-1-yl-

-

4-Azulenylbutylamine

Structural Features

-

Azulene Core: The 10π-electron system creates a dipole moment (1.08 D) due to unequal charge distribution between the five- and seven-membered rings .

-

Butanamine Chain: The group at the terminal end enables hydrogen bonding and participation in nucleophilic reactions.

Synthesis and Preparation

Key Synthetic Strategies

The synthesis of 4-(Azulen-1-yl)butan-1-amine involves coupling azulene derivatives with functionalized butylamine precursors. Two primary methods are extrapolated from analogous reactions in the literature:

Palladium-Catalyzed Cross-Coupling

A halogenated butanamine (e.g., 4-chlorobutan-1-amine) reacts with an azulen-1-ylboronic acid in the presence of or similar catalysts . This method mirrors protocols used for synthesizing azulenylpyridines, where palladium facilitates aryl-alkyl bond formation .

Example Reaction:

Nucleophilic Substitution

Azulene, acting as a nucleophile, displaces a leaving group (e.g., tosylate) from 4-substituted butanamine derivatives. This approach is less common due to azulene’s moderate nucleophilicity but has been successful in analogous systems .

Physical and Chemical Properties

Physicochemical Data

Reactivity

-

Amine Group: Participates in acylation (e.g., with acetic anhydride) and Schiff base formation.

-

Azulene Core: Undergoes electrophilic substitution (e.g., sulfonation, nitration) preferentially at the 3-position due to electron density distribution .

Spectroscopic Characterization

NMR Spectroscopy

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume